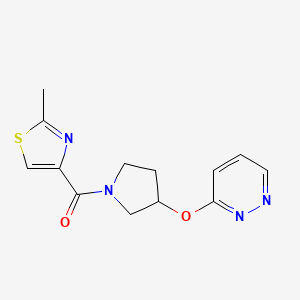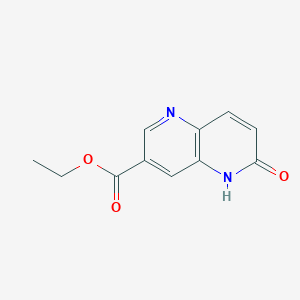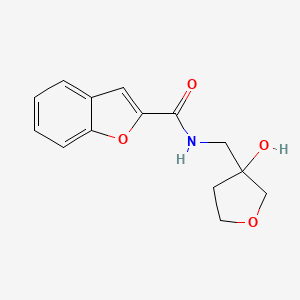
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds like pyrrolidine . Pyrrolidine is a five-membered ring with nitrogen as one of the members. It’s a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyridazinium salts, which could be a part of the compound , has been achieved from readily available phenylazosulfonates .Molecular Structure Analysis
The compound contains several key structural elements, including a pyrrolidine ring, a pyridazinone ring, and a thiazole ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyridazinone ring is a six-membered ring with two nitrogen atoms . The thiazole ring is a five-membered ring with a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the pyrrolidine ring can undergo various reactions, including ring-opening reactions . The pyridazinone ring can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Research has led to the synthesis of novel compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related compounds. These new compounds were obtained through a series of reactions, including ester functionalities conversion, hydrolysis, and intramolecular cyclization (Koza et al., 2013).
- Another study involved the methylation of related compounds to yield a new compound with a specific structural arrangement, indicative of the potential for creating diverse derivatives (Kloubert et al., 2012).
Anticancer and Antimicrobial Agents
- Some novel biologically potent heterocyclic compounds, including derivatives of oxazole, pyrazoline, and pyridine, have been synthesized and studied for their anticancer activity against various cancer cell lines. These compounds have also shown promising in vitro antibacterial and antifungal activities (Katariya et al., 2021).
Antiinflammatory and Anticancer Activity
- Research on condensed pyrimidines has shown that these compounds can have antiinflammatory, analgesic, and anticancer properties, highlighting the therapeutic potential of these derivatives (Sondhi et al., 2000).
Photochemical Reactions
- Studies on 3(2H)-pyridazinones have revealed novel types of ring contractions under specific irradiation conditions, leading to new compounds with potential applications in various fields (Tsuchiya et al., 1974).
Complex Formation and Characterization
- New organotin(IV) complexes of related compounds have been synthesized and characterized, showing potential as drugs due to their antibacterial activities against various strains (Singh et al., 2016).
Theoretical Studies and Structural Analysis
- Theoretical studies, including density functional theory (DFT), have been used to analyze the structures of related compounds, providing insights into their physicochemical properties (Huang et al., 2021).
Propiedades
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-15-11(8-20-9)13(18)17-6-4-10(7-17)19-12-3-2-5-14-16-12/h2-3,5,8,10H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLVBQCXHRAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)

![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)
![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)
![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)




![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)